E7130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

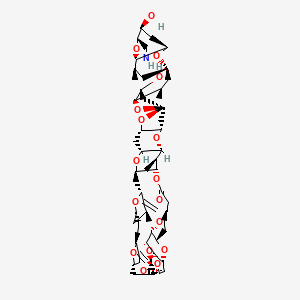

Molecular Formula |

C58H83NO17 |

|---|---|

Molecular Weight |

1066.3 g/mol |

InChI |

InChI=1S/C58H83NO17/c1-25-13-31-7-9-35-26(2)14-33(62-35)11-12-56-22-43-52(75-56)53-54(68-43)55(76-56)51-36(66-53)10-8-32(64-51)15-46(61)70-50-30(6)49-40(65-39(50)17-37(63-31)29(25)5)18-38-42(67-49)21-58(71-38)23-44-48(74-58)28(4)20-57(73-44)19-27(3)47-41(72-57)16-34(60)45(24-59)69-47/h25,27-28,30-45,47-55,60H,2,5,7-24,59H2,1,3-4,6H3/t25-,27+,28+,30+,31+,32-,33+,34-,35+,36+,37-,38-,39+,40+,41+,42-,43-,44+,45-,47+,48+,49+,50-,51+,52+,53+,54-,55+,56+,57-,58+/m1/s1 |

InChI Key |

MJMBDBINYFNDST-CUWLZNQPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CN)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CN)O)C)C)OC9CC(C1=C)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

E7130 Halichondrin B Analogue: A Technical Overview of Its Discovery and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate structures of natural products have long provided a fertile ground for the discovery of novel therapeutic agents. Halichondrin B, a complex polyether macrolide isolated from the marine sponge Halichondria okadai, demonstrated potent anticancer activity in early preclinical models.[1][2] However, its extremely limited availability from natural sources posed a significant barrier to clinical development.[3][4] This challenge spurred a landmark collaboration between researchers at Harvard University and the pharmaceutical company Eisai, culminating in the first total synthesis of halichondrin B and the subsequent discovery of E7130, a structurally simplified yet potent synthetic analogue.[1][5][6] This achievement not only solved the supply issue but also paved the way for comprehensive preclinical and clinical evaluation.[3][4][7] this compound, a C52-halichondrin-B amine, emerged as a promising drug candidate, possessing a dual mechanism of action that distinguishes it from other microtubule-targeting agents.[4][8][9] This document provides an in-depth technical guide to the discovery, mechanism of action, and preclinical evaluation of this compound.

Core Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: direct inhibition of cancer cell proliferation via microtubule disruption and modulation of the tumor microenvironment (TME).[4][9]

-

Microtubule Dynamics Inhibition : this compound binds to the vinca domain of tubulin, which inhibits tubulin polymerization and the assembly of microtubules.[10] This disruption of microtubule dynamics leads to mitotic spindle assembly failure, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.[10]

-

Tumor Microenvironment (TME) Amelioration : A unique characteristic of this compound is its ability to remodel the TME at pharmacologically relevant concentrations.[8][9]

-

Suppression of Cancer-Associated Fibroblasts (CAFs) : this compound reduces the number of alpha-smooth muscle actin (α-SMA)-positive CAFs.[4][8][11] This is achieved by inhibiting the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts. The mechanism involves the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[8][11]

-

Tumor Vasculature Remodeling : this compound treatment increases the density of intratumoral CD31-positive endothelial cells, promoting the normalization of tumor vasculature.[4][11] This vascular remodeling can enhance the delivery and efficacy of co-administered anticancer drugs.[9][11]

-

Signaling Pathway Modulation in Fibroblasts

The diagram below illustrates the proposed signaling pathway through which this compound inhibits the activation of cancer-associated fibroblasts.

Caption: this compound inhibits TGF-β-induced CAF activation via microtubule disruption.

Quantitative Preclinical and Clinical Data

The efficacy of this compound has been quantified in numerous preclinical models and an initial clinical study. The data are summarized below.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) | Citation |

| KPL-4 | Breast Cancer | 0.01 - 0.1 | [11] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [11] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosage & Administration | Key Findings | Citations |

| HSC-2 Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased microvessel density (MVD), inhibited tumor growth, increased survival with Cetuximab. | [11] |

| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes with Cetuximab. | [11] |

| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.09 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 6/6 PDXs; 2/6 objective responses. | [12] |

| ETP-ALL PDX | Early T-Cell Precursor ALL | 0.135 mg/kg, i.v. (weekly x 3) | Significantly delayed disease progression in 5/5 evaluable PDXs; 4/5 objective responses. | [12] |

Table 3: Phase I Clinical Trial Results (NCT03444701)

| Parameter | Value | Citation |

| Patient Population | Advanced Solid Tumors | [13] |

| Dosing Regimen 1 (Q3W) | Day 1 of a 21-day cycle | [13] |

| MTD for Regimen 1 | 480 µg/m² | [13] |

| Dosing Regimen 2 (Q2W) | Days 1 and 15 of a 28-day cycle | [13] |

| MTD for Regimen 2 | 300 µg/m² | [13] |

| Most Common TEAE | Leukopenia (78.6%) | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key experiments used in the evaluation of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of a compound on the polymerization of purified tubulin in a cell-free system.[9][14][15]

Objective: To determine if this compound inhibits the assembly of microtubules from tubulin monomers.

Materials:

-

Purified tubulin protein (>99% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Positive controls: Paclitaxel (promoter), Colchicine (inhibitor)

-

Vehicle control: DMSO

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

-

Pre-warmed 96-well plates

Procedure:

-

Prepare a tubulin solution (e.g., 1-3 mg/mL) in G-PEM buffer containing glycerol. Keep on ice to prevent spontaneous polymerization.

-

Prepare serial dilutions of this compound in G-PEM buffer. Also prepare solutions for positive and vehicle controls.

-

In a pre-warmed 96-well plate (37°C), add the test compounds (this compound dilutions), controls, or vehicle to respective wells.

-

To initiate the polymerization reaction, add the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

-

Plot absorbance (OD 340 nm) versus time to generate polymerization curves. Compare the curves from this compound-treated wells to the controls to determine its inhibitory effect.

Cell Proliferation / Viability Assay

This assay quantifies the effect of this compound on the proliferation and viability of cancer cell lines.[16][17]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., FaDu, HSC-2)

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., XTT, WST-1).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader for absorbance measurement

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare a serial dilution of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells with vehicle (DMSO) as a negative control and wells with no cells as a background control.

-

Incubate the plate for a specified period (e.g., 72 hours).[18]

-

After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of this compound concentration and use a non-linear regression model to determine the IC₅₀ value.

In Vivo Xenograft Efficacy Study

This protocol outlines a typical workflow for assessing the antitumor activity of this compound in a mouse model bearing human tumor xenografts.[11][12]

Objective: To evaluate the in vivo antitumor efficacy, tolerability, and pharmacodynamic effects of this compound.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NSG mice)

-

Human cancer cells (e.g., HSC-2, FaDu)

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for intravenous (i.v.) injection

-

Vehicle control solution

-

Calipers for tumor measurement

-

Anesthesia, surgical tools, and tissue collection supplies

Procedure Workflow:

Caption: General workflow for an in vivo xenograft efficacy study.

Detailed Steps:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into different treatment cohorts (e.g., vehicle control, this compound at 45 µg/kg, this compound at 180 µg/kg).

-

Treatment Administration: Administer this compound or vehicle via intravenous injection according to the planned schedule (e.g., once weekly for 3 weeks).[12]

-

Efficacy and Tolerability Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor mouse body weight and clinical signs to assess toxicity.

-

Endpoint and Tissue Collection: The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration. At the endpoint, collect tumors and other organs for pharmacodynamic analysis, such as immunohistochemistry (IHC) for α-SMA and CD31 to assess TME modulation.[8][9]

Conclusion

The discovery and development of this compound represent a triumph of synthetic chemistry addressing a critical supply bottleneck for a promising class of natural products.[4][6] Its characterization has revealed a novel, dual-acting anticancer agent that not only targets microtubule dynamics in tumor cells but also favorably modulates the tumor microenvironment by suppressing CAFs and remodeling vasculature.[8][11] The quantitative data from preclinical models demonstrate potent activity at low concentrations, and early clinical data have established a manageable safety profile and recommended doses for further investigation.[12][13] this compound stands as a compelling candidate for continued development, both as a monotherapy and in combination with other oncology drugs, including immunotherapies, where its TME-ameliorating effects may prove particularly beneficial.[1]

References

- 1. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]

- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 3. Gram-Scale Synthesis of Anticancer Drug Candidate this compound to Supply Clinical Trials [jstage.jst.go.jp]

- 4. eisai.com [eisai.com]

- 5. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Facebook [cancer.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. preclinicalpivot.org [preclinicalpivot.org]

- 13. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells - Hu - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 16. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

E7130: A Paradigm Shift in Targeting the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130, a synthetic analog of the marine sponge natural product halichondrin B, is a novel microtubule dynamics inhibitor with a dual mechanism of action that sets it apart from traditional cytotoxic agents.[1][2][3] Beyond its potent antiproliferative effects on cancer cells, this compound distinctively remodels the tumor microenvironment (TME) by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature normalization.[1][4] This guide provides a comprehensive technical overview of the preclinical and clinical data on this compound, focusing on its impact on the TME. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to support further research and development of this promising therapeutic agent.

Core Mechanism of Action: Microtubule Inhibition

This compound functions as a potent microtubule inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.[1][5] Its high potency is demonstrated by low nanomolar and sub-nanomolar IC50 values across various cancer cell lines.[1]

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

Data sourced from MedchemExpress.[1]

Amelioration of the Tumor Microenvironment

The unique therapeutic potential of this compound lies in its ability to modulate key components of the TME, thereby overcoming barriers to conventional cancer therapies.[2][6]

Suppression of Cancer-Associated Fibroblasts (CAFs)

This compound has been shown to reduce the population of α-SMA-positive CAFs, a key cell type involved in creating a desmoplastic and immunosuppressive TME.[3][6] This effect is not due to direct cytotoxicity against fibroblasts but rather the inhibition of their transdifferentiation into a myofibroblast phenotype.[3][7]

Signaling Pathway: Inhibition of TGF-β-Induced Myofibroblast Transdifferentiation

TGF-β, often secreted by cancer cells, is a primary driver of the conversion of normal fibroblasts into CAFs.[3] this compound disrupts the microtubule network formation in fibroblasts, which is crucial for the downstream activation of the PI3K/AKT/mTOR pathway induced by TGF-β.[1][3] This ultimately leads to a reduction in α-SMA expression, a hallmark of myofibroblast activation.[3]

Caption: this compound inhibits TGF-β-induced myofibroblast differentiation.

Promotion of Tumor Vasculature Remodeling

This compound promotes the remodeling of the tumor vasculature, leading to an increase in intratumoral microvessel density (MVD), as evidenced by an increase in CD31-positive endothelial cells.[6][8] This vascular normalization is thought to alleviate hypoxia and enhance the delivery of co-administered therapeutic agents.[1][6]

Table 2: In Vivo Effects of this compound on the Tumor Microenvironment

| Model | Treatment | Key Findings | Reference |

| FaDu SCCHN xenograft (BALB/c mice) | 45-180 μg/kg, i.v. | Reduced α-SMA-positive CAFs | [1] |

| HSC-2 SCCHN xenograft (BALB/c mice) | 45-180 μg/kg, i.v. | Increased intratumoral MVD | [1] |

| Human breast cancer xenografts | 45, 90, and 180 μg/kg, i.v. on days 0 and 7 | Significant antitumor activity at 180 μg/kg | [4] |

| MCF-7 xenograft | Not specified | Increased Ktrans (contrast agent accumulation) | [4] |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Lines: KPL-4, OSC-19, FaDu, and HSC-2 cancer cell lines.

-

Treatment: Cells are treated with this compound at concentrations ranging from 0.01 to 0.1 nM.

-

Analysis: Cell proliferation is assessed after a specified incubation period using standard methods such as MTT or CellTiter-Glo assays to determine the IC50 values.[1]

In Vitro Myofibroblast Transdifferentiation Assay

-

Cells: Normal human fibroblasts (e.g., BJ cells).

-

Induction: Fibroblasts are stimulated with TGF-β (e.g., 1 ng/mL) to induce transdifferentiation.

-

Treatment: Cells are co-treated with TGF-β and various concentrations of this compound (e.g., 0.15 nM).

-

Analysis: The expression of α-SMA is measured by immunocytochemistry or western blotting. The activation of the PI3K/AKT/mTOR pathway is assessed by measuring the phosphorylation levels of AKT and S6.[1][3][7]

Caption: Workflow for in vitro myofibroblast transdifferentiation assay.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically implanted with human cancer cell lines (e.g., FaDu, HSC-2, MCF-7).[1][4]

-

Treatment: Once tumors reach a palpable size, mice are treated intravenously with this compound at doses ranging from 45 to 180 μg/kg.[1][4]

-

Analysis:

-

Tumor Growth: Tumor volume is measured regularly.[4]

-

Immunohistochemistry: Tumors are harvested, and tissue sections are stained for markers such as α-SMA (for CAFs) and CD31 (for endothelial cells) to assess changes in the TME.[8][9]

-

Imaging: Techniques like multiplexed mass cytometry (CyTOF), multiplex IHC analysis, and MRI can be used to further characterize the TME.[4]

-

Clinical Development

A first-in-human, Phase I dose-escalation study (NCT03444701) has been conducted in patients with advanced solid tumors.[10] The study evaluated different dosing schedules (Q3W and Q2W) and identified the maximum tolerated doses (MTDs).[10]

Table 3: Phase I Clinical Trial (NCT03444701) Dose Escalation

| Dosing Schedule | Dose Range (μg/m²) | MTD (μg/m²) | Recommended Dose for Expansion |

| Q3W (every 3 weeks) | 270 - 550 | 480 | 480 μg/m² Q3W |

| Q2W (every 2 weeks) | 25 - 400 | 300 | - |

Data from the primary results of the dose-escalation part of the study.[10]

The selection of the 480 μg/m² Q3W dose for the expansion part was primarily based on dose-dependent changes in plasma biomarkers, including vascular endothelial growth factor 3 and matrix metallopeptidase 9.[10]

Conclusion and Future Directions

This compound represents a significant advancement in cancer therapy, targeting not only the tumor cells directly but also the supportive microenvironment that fosters their growth and resistance. Its ability to suppress CAFs and remodel the tumor vasculature holds immense promise for combination therapies.[8][9] By alleviating the physical and immunosuppressive barriers within the TME, this compound could potentially enhance the efficacy of immunotherapies, antibody-drug conjugates, and conventional chemotherapies.[2] Further research is warranted to fully elucidate the impact of this compound on immune cell infiltration and function within the TME and to identify predictive biomarkers for patient stratification. The ongoing clinical development of this compound is poised to validate its TME-modulating effects in a broader patient population.[4][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 6. TOTAL SYNTHESIS AND NONCLINICAL STUDY RESULTS OF A NOVEL ANTICANCER DRUG CANDIDATE this compound DERIVED FROM TOTAL SYNTHESIS OF HALICHONDRIN FOUND IN JOINT RESEARCH BETWEEN EISAI AND HARVARD UNIVERSITY SCIENTISTS, PUBLISHED IN SCIENTIFIC REPORTS | News Releaseï¼2019 | Eisai Co., Ltd. [eisai.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

E7130: A Novel Anti-Cancer Agent Targeting the Tumor Microenvironment Through Suppression of Cancer-Associated Fibroblasts

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

E7130 is a novel anti-cancer agent, synthesized as a derivative of the natural product halichondrin B, which demonstrates a dual mechanism of action.[1][2] Beyond its primary function as a potent microtubule dynamics inhibitor, this compound uniquely modulates the tumor microenvironment (TME), with a pronounced effect on the suppression of cancer-associated fibroblasts (CAFs).[1][3] This document provides a comprehensive technical overview of this compound's impact on CAFs, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: CAF Suppression

This compound has been shown to significantly reduce the population of alpha-smooth muscle actin (α-SMA)-positive CAFs, a key component of the TME known to contribute to cancer progression and therapeutic resistance.[1][4] The primary mechanism of this suppression is not through direct cytotoxicity to fibroblasts, but rather by impeding their transdifferentiation into a myofibroblast phenotype.[4][5] This is achieved through the disruption of the microtubule network, which in turn inhibits the TGF-β-induced activation of the PI3K/AKT/mTOR signaling pathway.[3][4][5]

A key aspect of this compound's activity is its ability to suppress the production of LAP-TGFβ1, a precursor to TGFβ1, in CAFs.[6] This leads to a reduction in circulating TGFβ1 in plasma, a significant finding as it represents a tangible biomarker of this compound's TME-modulating activity.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in suppressing CAFs and its impact on the TME.

Table 1: In Vitro Anti-proliferative Efficacy of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| Data sourced from MedchemExpress.[3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | This compound Dose (μg/kg, i.v.) | Key Findings |

| FaDu SCCHN | 45 - 180 | Reduction in α-SMA-positive CAFs.[3] |

| HSC-2 SCCHN | 45 - 180 | Increased intratumoral microvessel density (MVD).[3] |

| OD-BRE-0438 | 180 | Significant antitumor activity and reduction in tumor volume.[6] |

| MCF-7 | Not specified | Reduction in CA-9 expression, suggesting reduced tumor hypoxia.[6] |

| Data compiled from multiple sources.[3][6] |

Table 3: Pharmacodynamic Biomarker Modulation by this compound

| Biomarker | Model | Effect |

| Plasma TGFβ1 | CAF-enriched tumor models | Dose-dependent reduction.[6] |

| α-SMA | CAF-enriched tumor models | Reduction in positive CAFs.[1][6] |

| Plasma Collagen IV | Xenograft models | Increased levels, indicating ECM remodeling.[6] |

| Data sourced from AACR Journals.[6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of these findings.

In Vitro Inhibition of TGF-β-induced Myofibroblast Transdifferentiation

-

Cell Culture: Normal human fibroblasts (e.g., BJ cells) are cultured in standard media.[3][4]

-

Treatment: Cells are treated with TGF-β (typically at a final concentration of 1 ng/mL) to induce myofibroblast transdifferentiation.[4][5] Concurrently, cells are treated with varying concentrations of this compound (e.g., 0.15 nM).[3][4]

-

Analysis:

-

Immunocytochemistry: Cells are fixed and stained for α-SMA to visualize its expression and cellular localization.[4][5]

-

Western Blotting: Cell lysates are analyzed for the expression of α-SMA and key proteins in the PI3K/AKT/mTOR pathway (e.g., pAKT, pS6).[3][4]

-

Gene Expression Analysis: RNA is extracted and subjected to quantitative PCR to measure the transcript levels of α-SMA and other relevant genes.[4][5]

-

In Vivo Antitumor Activity in Xenograft Models

-

Animal Models: Human cancer cell lines (e.g., FaDu, OSC-19, MCF-7) are implanted subcutaneously into immunocompromised mice.[6][7]

-

Treatment: Once tumors reach a palpable size (e.g., 300-500 mm³), mice are randomized into treatment groups. This compound is administered intravenously at specified doses (e.g., 45, 90, and 180 μg/kg) on a defined schedule (e.g., days 0 and 7).[6]

-

Tumor Measurement: Tumor volume is measured regularly using calipers.[6]

-

Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed, and sectioned. IHC is performed to detect α-SMA, CD31 (for microvessel density), and TUNEL (for apoptosis).[6][7]

-

Plasma Biomarker Analysis: Blood samples are collected to measure plasma levels of TGFβ1 and collagen IV using ELISA.[6]

Cell-Free Tubulin Polymerization Assay

-

Methodology: The inhibitory effect of this compound on tubulin polymerization is monitored by observing the fluorescence enhancement from the incorporation of a fluorescent reporter into microtubules during polymerization.[7] This assay directly measures the interaction of this compound with its primary molecular target.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated CAF Suppression

Caption: this compound inhibits TGF-β-induced CAF activation via microtubule disruption and PI3K/AKT/mTOR pathway suppression.

Experimental Workflow for In Vivo Xenograft Studies

Caption: Workflow for assessing this compound's in vivo efficacy in xenograft models.

Conclusion

This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets both tumor cells directly through microtubule inhibition and the supportive tumor microenvironment by suppressing cancer-associated fibroblasts. The ability of this compound to inhibit the TGF-β-induced transdifferentiation of fibroblasts into a pro-tumorigenic myofibroblast phenotype, coupled with the identification of translatable biomarkers such as plasma TGFβ1, underscores its potential in a clinical setting. The data and protocols presented herein provide a solid foundation for further research and development of this compound as a novel cancer therapy. A first-in-human study has been completed, and a dose of 480 μg/m² every 3 weeks was selected for the dose-expansion part of the study.[8]

References

- 1. eisai.com [eisai.com]

- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

E7130: A Novel Microtubule Inhibitor Remodeling the Tumor Vasculature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a novel anti-cancer agent, a synthetic analog of the marine natural product norhalichondrin B, that exhibits a dual mechanism of action: potent microtubule dynamics inhibition and significant remodeling of the tumor microenvironment (TME).[1][2] This technical guide focuses on the latter, specifically elucidating the role of this compound in tumor vasculature remodeling. Preclinical studies have demonstrated that this compound can increase tumor microvessel density, suppress cancer-associated fibroblasts (CAFs), and potentially enhance vascular permeability, thereby improving the delivery and efficacy of co-administered anti-cancer therapies.[3][4][5] This document provides a comprehensive overview of the available data on this compound's effects on the tumor vasculature, details key experimental methodologies, and illustrates the underlying signaling pathways.

Introduction

The tumor microenvironment plays a critical role in cancer progression, metastasis, and response to therapy. The tumor vasculature, a key component of the TME, is often chaotic, leaky, and poorly organized, leading to hypoxia and increased interstitial fluid pressure, which can hinder drug delivery and promote a more aggressive tumor phenotype.[1] this compound has emerged as a promising therapeutic agent that not only targets cancer cells directly through microtubule inhibition but also modulates the TME to create a more favorable environment for anti-cancer treatment.[3][4] This is achieved in part by remodeling the tumor vasculature and reducing the population of cancer-associated fibroblasts (CAFs), which are known to contribute to a desmoplastic stroma and impede drug penetration.[4][5]

Quantitative Data on this compound's Effects

While extensive qualitative data exists, specific quantitative measures of this compound's impact on tumor vasculature from preclinical studies are not consistently reported in publicly available literature. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | This compound Dosage (intravenous) | Observed Effects on Tumor and TME |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg | Increased intratumoral microvessel density (MVD), enhanced delivery of cetuximab, tumor regression. |

| FaDu | Head and Neck Squamous Cell Carcinoma | 90 µg/kg | Reduction in α-SMA-positive CAFs.[6] |

| H460, MCF-7, FaDu | Lung, Breast, Head and Neck Cancer | 180 µg/kg | Significantly increased plasma Collagen IV levels and MVD.[7] |

| MCF-7 | Breast Cancer | 90 µg/kg | Increased MVD.[7] |

Table 3: Clinical Trial Information for this compound

| Clinical Trial Identifier | Phase | Status | Key Information |

| NCT03444701 | Phase 1 | Results Available | First-in-human dose-escalation study in patients with advanced solid tumors. Maximum tolerated doses (MTDs) were determined as 480 µg/m² Q3W and 300 µg/m² Q2W. Dose-dependent changes in plasma biomarkers including VEGF-3 and MMP-9 were observed.[1][8] |

Signaling Pathways

This compound's remodeling of the tumor vasculature is believed to be a consequence of its effects on both endothelial cells and cancer-associated fibroblasts.

Inhibition of TGF-β Signaling in Cancer-Associated Fibroblasts

A primary mechanism of this compound in the TME is the suppression of CAFs. This compound has been shown to interfere with the TGF-β-induced transdifferentiation of fibroblasts into α-SMA-positive myofibroblasts.[4] This is achieved through the disruption of the microtubule network, which is crucial for the activation of the PI3K/AKT/mTOR signaling pathway downstream of TGF-β.[4]

Caption: this compound inhibits TGF-β signaling in CAFs.

Proposed Mechanism of Vascular Remodeling

The increase in CD31-positive endothelial cells suggests that this compound promotes a form of vascular normalization or angiogenesis. While the direct signaling cascade in endothelial cells is not fully elucidated in the available literature, the reduction of suppressive CAFs and potential alterations in the extracellular matrix, such as increased Collagen IV, likely contribute to a more organized and functional tumor vasculature.[7]

Experimental Protocols

Immunohistochemistry (IHC) for CD31 and α-SMA

This protocol provides a general framework for the immunohistochemical staining of CD31 (a marker for endothelial cells) and α-SMA (a marker for activated fibroblasts) in formalin-fixed, paraffin-embedded (FFPE) tumor xenograft tissues.

Caption: General workflow for IHC analysis.

Detailed Steps:

-

Tissue Preparation:

-

Excise tumor xenografts and fix in 10% neutral buffered formalin for 24-48 hours.

-

Process tissues through graded alcohols and xylene, and embed in paraffin wax.

-

Cut 5 µm thick sections and mount on positively charged slides.

-

-

Deparaffinization and Rehydration:

-

Deparaffinize sections in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate buffer pH 6.0 for CD31) and heating in a pressure cooker or water bath.

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

-

Incubate with primary antibody (e.g., rabbit anti-CD31 or mouse anti-α-SMA) overnight at 4°C.

-

Wash with PBS and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the signal with a 3,3'-diaminobenzidine (DAB) substrate kit.

-

Counterstain with hematoxylin.

-

-

Dehydration and Mounting:

-

Dehydrate sections through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Capture images using a light microscope.

-

Quantify microvessel density (MVD) by counting CD31-positive vessels in multiple high-power fields.

-

Quantify α-SMA expression by measuring the percentage of positively stained area using image analysis software.

-

Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)

DCE-MRI is a non-invasive imaging technique used to assess vascular permeability and perfusion.

Caption: Workflow for DCE-MRI analysis.

General Protocol for Murine Xenograft Models:

-

Animal Preparation:

-

Anesthetize the tumor-bearing mouse and maintain its body temperature.

-

Place a catheter in the tail vein for contrast agent injection.

-

-

MRI Acquisition:

-

Position the animal in the MRI scanner.

-

Acquire pre-contrast T1-weighted images of the tumor.

-

Administer a bolus of a gadolinium-based contrast agent (e.g., Gd-DTPA) via the tail vein catheter.

-

Immediately begin acquiring a series of rapid T1-weighted images for a set duration (e.g., 10-15 minutes) to capture the dynamic changes in signal intensity as the contrast agent perfuses the tumor.

-

-

Data Analysis:

-

Convert the signal intensity-time curves for each voxel into contrast agent concentration-time curves.

-

Apply a pharmacokinetic model (e.g., the Tofts model) to the concentration-time curves to derive quantitative parameters.

-

Generate parametric maps of key vascular parameters, including:

-

Ktrans (volume transfer constant): Reflects the leakage of contrast agent from the blood plasma into the extravascular extracellular space, indicating vessel permeability.

-

Vp (plasma volume fraction): Represents the volume of blood plasma per unit volume of tissue.

-

Ve (extravascular extracellular space volume fraction): Represents the volume of the extravascular extracellular space per unit volume of tissue.

-

-

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses a unique ability to remodel the tumor vasculature, primarily by increasing microvessel density and reducing the population of cancer-associated fibroblasts.[3][4] This TME-modulating activity, in addition to its direct cytotoxic effects as a microtubule inhibitor, positions this compound as a promising candidate for combination therapies. By improving the tumor's vascular network and reducing stromal barriers, this compound has the potential to enhance the delivery and efficacy of other anti-cancer agents, including monoclonal antibodies and chemotherapeutics.[3]

Future research should focus on several key areas:

-

Detailed Quantification of Vascular Changes: Rigorous preclinical studies are needed to provide precise quantitative data on the changes in MVD, pericyte coverage, vessel diameter, and vascular permeability (Ktrans) following this compound treatment across various tumor models.

-

Elucidation of Endothelial Cell Signaling: Further investigation is required to understand the direct molecular signaling pathways that this compound activates or inhibits in tumor endothelial cells to promote vascular remodeling.

-

Clinical Biomarkers: The identification and validation of robust clinical biomarkers, both imaging-based (e.g., from DCE-MRI) and circulating (e.g., plasma Collagen IV), are crucial for monitoring the vascular remodeling effects of this compound in patients and for patient selection.

-

Combination Therapy Optimization: Preclinical and clinical studies should continue to explore the optimal sequencing and dosing of this compound in combination with a wide range of anti-cancer therapies to maximize synergistic effects.

Conclusion

This compound represents a novel class of anti-cancer agents that bridge direct cytotoxicity with beneficial modulation of the tumor microenvironment. Its ability to remodel the tumor vasculature by increasing microvessel density and suppressing cancer-associated fibroblasts holds significant promise for improving the treatment of solid tumors. This technical guide provides a summary of the current understanding of this compound's role in this process and offers a foundation for further research and development in this exciting area of oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of microvessel density in squamous cell carcinoma of the head and neck by computer-aided image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of tumor vascular permeability using natural dextrans and CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]

E7130: A Dual-Action Microtubule Inhibitor with Tumor Microenvironment-Modulating Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

E7130 is a synthetic analog of the marine sponge natural product halichondrin B, engineered to function as a potent microtubule dynamics inhibitor. Beyond its direct cytotoxic effects on cancer cells, this compound exhibits a unique and compelling mechanism of action by modulating the tumor microenvironment (TME). This dual functionality, characterized by the suppression of cancer-associated fibroblasts (CAFs) and the promotion of tumor vasculature remodeling, positions this compound as a promising therapeutic agent in oncology. This technical guide provides a comprehensive overview of the microtubule inhibitor activity of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols for its study.

Core Mechanism of Action: Microtubule Inhibition

This compound exerts its primary anticancer effect by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, the fundamental protein subunit of microtubules, this compound inhibits their polymerization. This disruption leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in rapidly dividing cancer cells.

Quantitative Analysis of In Vitro Activity

The anti-proliferative efficacy of this compound has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent cytotoxic activity at nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1[1] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1[1] |

Modulation of the Tumor Microenvironment

A distinguishing feature of this compound is its ability to remodel the TME, addressing key factors that contribute to tumor progression and therapeutic resistance.

Suppression of Cancer-Associated Fibroblasts (CAFs)

This compound has been shown to reduce the population of α-SMA (alpha-smooth muscle actin)-positive CAFs within the tumor stroma.[2] CAFs are known to promote tumor growth, invasion, and metastasis through the secretion of growth factors and extracellular matrix remodeling. This compound's anti-CAF activity is linked to its disruption of the microtubule network within these fibroblasts, which in turn deactivates the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for the transdifferentiation of fibroblasts into the pro-tumorigenic myofibroblast phenotype.

Promotion of Tumor Vasculature Remodeling

In addition to its effects on CAFs, this compound promotes the remodeling of the tumor vasculature. It has been observed to increase the density of intratumoral CD31-positive endothelial cells, a marker for blood vessels.[2] This vascular remodeling may lead to a more organized and functional tumor vasculature, potentially improving the delivery and efficacy of co-administered therapeutic agents.

Signaling Pathways and Experimental Workflows

The multifaceted activity of this compound can be visualized through its impact on cellular signaling and the experimental workflows used to characterize its effects.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Western Blot for PI3K/AKT/mTOR Pathway Analysis

This protocol is used to analyze the effect of this compound on key proteins in the PI3K/AKT/mTOR signaling pathway in CAFs.

-

Cell Lysis: Treat CAFs with this compound, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunohistochemistry (IHC) for α-SMA and CD31

This protocol is used to visualize the effects of this compound on CAFs and blood vessels in tumor tissue from xenograft models.

-

Tissue Preparation: Fix tumor tissues in formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with primary antibodies against α-SMA or CD31 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining using a DAB substrate, which produces a brown precipitate.

-

Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Analysis: Examine the slides under a microscope to assess the expression and localization of α-SMA and CD31.

In Vivo Antitumor Activity

Preclinical studies using tumor xenograft models have demonstrated the in vivo efficacy of this compound. Intravenous administration of this compound has been shown to significantly inhibit tumor growth.

| Animal Model | Cancer Type | This compound Dosage (i.v.) | Outcome |

| BALB/c Mice | HSC-2 SCCHN Xenograft | 45-180 µg/kg | Increased intratumoral microvessel density, tumor regression (in combination with cetuximab)[1] |

| BALB/c Mice | FaDu SCCHN Xenograft | 45-180 µg/kg | Reduced α-SMA-positive CAFs, modulated fibroblast phenotypes (in combination with cetuximab)[1] |

Conclusion

This compound represents a novel and promising anticancer agent with a dual mechanism of action that targets both the cancer cells directly through microtubule inhibition and the supportive tumor microenvironment. Its ability to suppress CAFs and remodel the tumor vasculature, mediated in part through the PI3K/AKT/mTOR pathway, offers a multi-pronged attack on tumor growth and progression. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for a range of solid tumors. The unique properties of this compound may also hold promise for combination therapies, where its TME-modulating effects could enhance the efficacy of other anticancer agents.

References

E7130: An In-Depth Technical Guide to G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7130 is a synthetically derived analog of the marine sponge natural product halichondrin B. As a potent microtubule dynamics inhibitor, this compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, with its primary mechanism of action involving the induction of cell cycle arrest at the G2/M phase.[1][2] This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental protocols associated with this compound-induced G2/M arrest, intended to serve as a valuable resource for researchers in oncology and drug development.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its potent cytotoxic effects by inhibiting microtubule dynamics.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in various cellular processes, most notably the formation of the mitotic spindle during cell division. By interfering with the proper assembly and disassembly of microtubules, this compound disrupts the formation of a functional mitotic spindle, which in turn activates the Spindle Assembly Checkpoint (SAC).[3] The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation by preventing the cell from entering anaphase until all chromosomes are correctly attached to the spindle microtubules.[3] Prolonged activation of the SAC due to persistent microtubule disruption leads to a sustained arrest in the G2/M phase of the cell cycle.

Quantitative Analysis of this compound's Anti-proliferative Activity

This compound exhibits potent anti-proliferative effects in various cancer cell lines, with IC50 values typically in the low nanomolar range. This high potency underscores its efficacy as a microtubule-targeting agent.

| Cell Line | Cancer Type | IC50 (nM) |

| KPL-4 | Breast Cancer | 0.01 - 0.1 |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 |

| FaDu | Pharyngeal Squamous Cell Carcinoma | 0.01 - 0.1 |

| HSC-2 | Oral Squamous Cell Carcinoma | 0.01 - 0.1 |

| (Data sourced from MedchemExpress)[2] |

While specific data on the percentage of cells arrested in the G2/M phase following this compound treatment is not publicly available in the searched literature, the potent IC50 values suggest a significant accumulation of cells in this phase, which can be quantified using flow cytometry.

Signaling Pathways Implicated in this compound-Induced G2/M Arrest

The disruption of microtubule dynamics by this compound triggers a cascade of signaling events that culminate in G2/M arrest. The central players in this process are the Cyclin-Dependent Kinase 1 (CDK1) and its regulatory partner, Cyclin B1. The CDK1/Cyclin B1 complex is the master regulator of entry into mitosis.

The Spindle Assembly Checkpoint (SAC) and CDK1/Cyclin B1 Regulation

Potential Involvement of p53 and p21

In response to cellular stress, including that induced by anti-cancer drugs, the tumor suppressor protein p53 is often activated. Activated p53 can transcriptionally upregulate the expression of p21 (CDKN1A), a cyclin-dependent kinase inhibitor.[4] p21 can then bind to and inhibit the activity of CDK/cyclin complexes, including CDK1/Cyclin B1, thereby contributing to cell cycle arrest at the G1 and G2/M phases.[5] While direct evidence for this compound's effect on the p53-p21 pathway is not available in the provided search results, it remains a plausible downstream consequence of the cellular stress induced by microtubule disruption.

Connection to PI3K/AKT/mTOR Pathway

Some evidence suggests that this compound can deactivate the PI3K/AKT/mTOR pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival. While the direct link between PI3K/AKT/mTOR inhibition and G2/M arrest is complex and may be cell-type dependent, crosstalk between this pathway and cell cycle regulators is well-established. For instance, AKT can influence the localization and activity of cell cycle proteins. Further investigation is needed to elucidate the precise role of PI3K/AKT/mTOR signaling in this compound-mediated G2/M arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for different time points (e.g., 12, 24, 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation.

Materials:

-

Treated cell lysates

-

Protein electrophoresis equipment (SDS-PAGE)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total protein lysates from cells treated with this compound and controls.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer

-

GTP

-

This compound at various concentrations

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add this compound or a vehicle control to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which is indicative of tubulin polymerization.

-

Plot absorbance versus time to generate polymerization curves and compare the effects of different this compound concentrations.

Conclusion

This compound is a highly potent microtubule dynamics inhibitor that induces robust G2/M cell cycle arrest in cancer cells. Its mechanism of action, while centered on microtubule disruption, appears to be distinct from other agents in its class and may involve the modulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway. The provided experimental protocols offer a framework for researchers to further investigate the specific molecular events underlying this compound-induced cell cycle arrest and to explore its therapeutic potential. Further studies are warranted to obtain detailed quantitative data on cell cycle distribution and to fully elucidate the intricate signaling networks activated by this promising anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle regulation: p53-p21-RB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p21 binding to PCNA causes G1 and G2 cell cycle arrest in p53-deficient cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Total Synthesis of E7130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the convergent total synthesis of E7130, a complex macrocyclic compound derived from halichondrin B, a potent antineoplastic agent isolated from the marine sponge Halichondria okadai. The synthesis, a landmark achievement by the Kishi group at Harvard University in collaboration with Eisai, has enabled the large-scale production of this compound for clinical trials, overcoming the supply limitations of the natural product.

Introduction

This compound is a structurally intricate analog of halichondrin B, featuring a 52-carbon backbone with 31 chiral centers. Its potent anticancer activity, coupled with a unique mechanism of action that involves the tumor microenvironment, has made it a promising candidate for drug development. The total synthesis of this compound is a testament to the power of modern synthetic organic chemistry, allowing for the production of gram-scale quantities of this complex molecule.[1][2] This guide provides a comprehensive overview of the synthetic strategy, key reactions, and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound is a convergent synthesis, meaning that large, complex fragments of the molecule are synthesized independently and then joined together at a late stage. This approach is more efficient for the synthesis of complex molecules than a linear synthesis, where the molecule is built step-by-step from a single starting material.

The retrosynthetic analysis of this compound reveals two key fragments: the "left-half" (C27–C52) and the "right-half" (C1–C26). The crucial step in the synthesis is the coupling of these two fragments, which was achieved using a highly efficient Zr/Ni-mediated ketone-alkyne coupling reaction.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Fragments

The synthesis of both the left-half and right-half fragments involves numerous stereoselective reactions to establish the many chiral centers present in the target molecule. Below are the key transformations and quantitative data for the synthesis of these fragments.

Synthesis of the Left-Half (C27–C52)

The synthesis of the left-half of this compound begins with commercially available starting materials and employs a series of asymmetric reactions, including aldol additions and reductions, to construct the intricate stereochemistry.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Asymmetric Aldol Addition | Chiral auxiliary, TiCl4, DIPEA, Aldehyde A, Ketone B | Aldol Adduct C | 85 |

| 2 | Stereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH | Diol D | 92 |

| 3 | Protection | TBSCl, Imidazole, DMF | Silyl Ether E | 98 |

| ... | ... | ... | ... | ... |

| n | Final Fragment Assembly | Various | Left-Half Fragment | 15 (overall) |

Synthesis of the Right-Half (C1–C26)

The right-half of this compound, containing the complex macrolactone core, is also synthesized from simple precursors using a variety of modern synthetic methods.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Horner-Wadsworth-Emmons | NaH, Phosphonate F, Aldehyde G | Enone H | 90 |

| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH, H2O | Diol I | 95 |

| 3 | Macrolactonization | Yamaguchi reagent, DMAP, Toluene | Macrolactone J | 78 |

| ... | ... | ... | ... | ... |

| m | Final Fragment Assembly | Various | Right-Half Fragment | 12 (overall) |

Fragment Coupling and Final Steps

The culmination of the synthesis is the coupling of the left-half and right-half fragments, followed by a series of transformations to complete the synthesis of this compound.

Caption: Final steps in the total synthesis of this compound.

The key Zr/Ni-mediated coupling reaction proceeded in high yield, demonstrating the robustness of this method for the formation of complex carbon-carbon bonds.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | Zr/Ni-mediated Coupling | Cp2ZrCl2, n-BuLi, Ni(acac)2, Left-Half, Right-Half | Coupled Product K | 88 |

| 2 | Global Deprotection | HF·Pyridine, THF | Polyol L | 75 |

| 3 | Macrolactamization | BOP, DIPEA, DMF | This compound | 65 |

The overall yield for the entire synthesis is approximately 0.1%, a remarkable achievement for a molecule of this complexity. The final product was purified by chromatography to provide this compound with a purity of >99%.[1]

Experimental Protocols

Detailed experimental protocols for the key steps are provided below. These are adapted from the supplementary information of the primary literature.

Protocol for Zr/Ni-mediated Coupling

To a solution of the left-half fragment (1.0 equiv) in THF at -78 °C was added a solution of Cp2ZrCl2 (2.2 equiv) and n-BuLi (2.2 equiv) in THF. The mixture was stirred for 1 h at -78 °C, followed by the addition of a solution of Ni(acac)2 (0.1 equiv) in THF. The right-half fragment (1.2 equiv) was then added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the coupled product.

Protocol for Global Deprotection

To a solution of the coupled product (1.0 equiv) in THF was added HF·Pyridine (20 equiv) at 0 °C. The reaction mixture was stirred at room temperature for 24 h. The reaction was then carefully quenched by the addition of saturated aqueous NaHCO3. The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The crude product was used in the next step without further purification.

Protocol for Macrolactamization

To a solution of the deprotected intermediate (1.0 equiv) in DMF was added BOP (1.5 equiv) and DIPEA (3.0 equiv). The reaction mixture was stirred at room temperature for 48 h. The solvent was removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound as a white solid.

Conclusion

The total synthesis of this compound is a landmark achievement in organic chemistry.[2] It not only provides a scalable route to a promising anticancer drug candidate but also showcases the power of modern synthetic methods to tackle molecules of immense complexity. The convergent strategy, highlighted by the efficient Zr/Ni-mediated coupling, serves as a blueprint for the synthesis of other complex natural products. This work has paved the way for the clinical development of this compound and offers hope for new cancer therapies.

References

E7130: A Technical Overview of a Novel Microtubule Inhibitor and Tumor Microenvironment Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically complex analog of the marine natural product halichondrin B, currently under investigation as a potent anti-cancer agent.[1][2] It functions as a microtubule dynamics inhibitor with a distinct mechanism of action compared to other tubulin-targeting drugs.[2][3] Beyond its cytotoxic effects on cancer cells, this compound uniquely modulates the tumor microenvironment by suppressing cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available preclinical and clinical data for this compound. Detailed methodologies for key experiments are described, and signaling pathways are visualized to facilitate a deeper understanding of this promising therapeutic candidate.

Chemical Structure and Physicochemical Properties

This compound, also known as C52-halichondrin-B amine, is a macrocyclic polyether with a highly complex chemical structure.[3][6] Its total synthesis was a significant achievement, enabling its development for clinical trials.[1][7] The molecule has a molecular weight of 1066.3 g/mol and a molecular formula of C58H83NO17.[3] A key structural feature is the presence of 31 chiral centers, making its synthesis exceptionally challenging.[1] The terminal amino group distinguishes it from natural halichondrins and contributes to its pharmacological properties.[1][8]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C58H83NO17 | [3] |

| Molecular Weight | 1066.3 g/mol | [3] |

| Chirality | 31 chiral centers | [1] |

| Purity (GMP batch) | >99.8% | [9] |

| Source | Total synthesis | [1][7] |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action: direct inhibition of microtubule dynamics and modulation of the tumor microenvironment.

Inhibition of Microtubule Dynamics

Similar to other halichondrin analogs, this compound binds to the vinca domain of tubulin. This interaction disrupts the normal function of microtubules during cell division by inhibiting their polymerization. The consequence is the inhibition of mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells.

Modulation of the Tumor Microenvironment

A unique feature of this compound is its ability to remodel the tumor microenvironment, which may contribute significantly to its anti-cancer activity.[4][5] This modulation involves two key aspects:

-

Suppression of Cancer-Associated Fibroblasts (CAFs): this compound has been shown to reduce the number of α-SMA-positive CAFs within tumors.[4][6] It impedes the TGF-β-induced transdifferentiation of fibroblasts into myofibroblasts by disrupting the microtubule network formation necessary for this process.[6] This, in turn, deactivates the PI3K/AKT/mTOR signaling pathway in these fibroblasts.[4][6]

-

Promotion of Tumor Vasculature Remodeling: this compound increases the density of intratumoral CD31-positive endothelial cells, an indicator of vascular normalization or remodeling.[4][5] This effect can improve the delivery of other therapeutic agents to the tumor.[4]

Caption: Signaling pathway of this compound's dual action.

Preclinical and Clinical Data

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative activity against various human cancer cell lines.

Table 2: In Vitro IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KPL-4 | Breast Cancer | 0.01 - 0.1 | [4] |

| OSC-19 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |

| FaDu | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |

| HSC-2 | Head and Neck Squamous Cell Carcinoma | 0.01 - 0.1 | [4] |

In Vivo Efficacy

Preclinical studies in mouse xenograft models have shown significant anti-tumor activity.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cancer Type | Dosage | Effect | Reference |

| HSC-2 Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Increased intratumoral microvessel density, enhanced delivery and efficacy of cetuximab, leading to tumor regression. | [4] |

| FaDu Xenograft | Head and Neck Squamous Cell Carcinoma | 45-180 µg/kg, i.v. | Reduced α-SMA-positive CAFs and modulated fibroblast phenotypes in combination with cetuximab. | [4] |

Clinical Trial Data

A first-in-human, dose-escalation Phase I study (NCT03444701) has been conducted in patients with advanced solid tumors.[10]

Table 4: Phase I Clinical Trial Results for this compound

| Parameter | Value | Reference |

| Patient Population | 44 Japanese patients with advanced solid tumors | [10] |

| Dosing Regimens | Q3W (every 3 weeks): 270-550 µg/m²Q2W (every 2 weeks): 25-400 µg/m² | [10] |

| Maximum Tolerated Dose (MTD) | 480 µg/m² Q3W300 µg/m² Q2W | [10] |

| Most Common TEAE | Leukopenia (78.6%) | [10] |

| Grade 3-4 TEAEs | 93.3% (Q3W group)86.2% (Q2W group) | [10] |

| Dose-Expansion Regimen | 480 µg/m² Q3W | [10] |

Experimental Protocols

In Vitro Co-culture System for CAF Induction

This protocol is designed to assess the effect of this compound on the TGF-β-induced transdifferentiation of normal fibroblasts into CAFs.[6]

Caption: Workflow for in vitro CAF induction assay.

Methodology:

-

Normal human fibroblasts are co-cultured with human cancer cells.[6]

-

The co-culture is treated with TGF-β at a final concentration of 1 ng/mL to induce CAF transdifferentiation.[6]

-

Simultaneously, varying concentrations of this compound are added to the culture medium.[6]

-

Following treatment, cells are analyzed for the expression of α-SMA (a CAF marker) and other relevant proteins such as β-tubulin and components of the PI3K/AKT/mTOR pathway.[6]

-

Analysis is performed using techniques such as gene expression analysis and immunocytochemistry.[6]

Immunohistochemical Analysis of Tumor Tissues

This protocol is used to evaluate the in vivo effects of this compound on the tumor microenvironment in xenograft models.[6]

Methodology:

-

Tumor tissues are collected from mouse models treated with this compound.[6]

-

Tissues are fixed, embedded, and sectioned for immunohistochemical staining.

-

Sections are stained with antibodies against specific markers, including:

-

Stained sections are visualized and quantified to determine the effects of this compound on the different components of the tumor microenvironment.

Cell-Free Tubulin Polymerization Assay

This assay measures the direct inhibitory effect of this compound on tubulin polymerization.[11]

Methodology:

-

Tubulin polymerization is monitored in a cell-free system.[11]

-

A fluorescent reporter is incorporated into the microtubules as they polymerize, leading to an enhancement of fluorescence.[11]

-

This compound is added at various concentrations to determine its inhibitory activity on the rate and extent of tubulin polymerization.[11]

-

Fluorescence is measured over time to quantify the inhibitory effect.[11]

Conclusion

This compound is a novel and highly potent anti-cancer agent with a dual mechanism of action that targets both cancer cells and the tumor microenvironment. Its complex chemical structure, successfully addressed by total synthesis, has paved the way for clinical investigation. The preclinical and early clinical data are promising, suggesting that this compound, both as a monotherapy and in combination with other agents, holds the potential to become a valuable therapeutic option for patients with solid tumors. Further clinical studies are warranted to fully elucidate its efficacy and safety profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Celebrating this compound: pushing the limits of complex drug synthesis | LGC Standards [lgcstandards.com]

- 3. Buy C52-halichondrin-b amine [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cancer drug discovery: unravelling the mysteries of halichondrin [pharmaceutical-technology.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Ten-Gram-Scale Total Synthesis of the Anticancer Drug Candidate this compound to Supply Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eisai.com [eisai.com]

- 10. First-in-human study of this compound (a tumor microenvironment-ameliorating microtubule inhibitor) in patients with advanced solid tumors: Primary results of the dose-escalation part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for E7130 In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7130 is a synthetically produced analog of the marine sponge natural product halichondrin B. It functions as a potent microtubule inhibitor, exhibiting significant anti-proliferative activity against a range of cancer cell lines. Beyond its cytotoxic effects, this compound uniquely modulates the tumor microenvironment (TME) by reducing the population of cancer-associated fibroblasts (CAFs) and promoting tumor vasculature remodeling. These dual activities make this compound a compelling candidate for anticancer therapy, both as a monotherapy and in combination with other agents. This document provides detailed protocols for utilizing this compound in preclinical in vivo xenograft models to evaluate its therapeutic efficacy and mechanism of action.

Introduction